[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate
Description
Properties
IUPAC Name |
[[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl3N2O3/c1-2-3-4-18(26)28-24-19-14-10-13(21)6-8-17(14)25(20(19)27)11-12-5-7-15(22)16(23)9-12/h5-10H,2-4,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBRTYXCNLMYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the indole core: This can be achieved through methods such as the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the chlorinated phenyl group: This step involves the use of chlorinated benzyl halides in a nucleophilic substitution reaction.
Formation of the oxoindole structure: This can be done through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Coupling with pentanoate: The final step involves the coupling of the oxoindole derivative with pentanoic acid or its derivatives under esterification conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and more efficient reaction conditions.
Chemical Reactions Analysis
[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxoindole structure to a more reduced form, such as an alcohol.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound [(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate, an indole derivative, has a molecular weight of approximately 397.6 g/mol. It features an indole ring with substituents such as a chloro group and a dichlorophenyl moiety. This compound may possess significant tyrosine kinase inhibitory activity, which can lead to therapeutic effects in cancer treatment.
Potential Applications
- Tyrosine Kinase Inhibition: Specific studies on the biological activity of [(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate suggest it may possess significant tyrosine kinase inhibitory activity.
- Anti-cancer properties: Indole derivatives are known for diverse biological activities, including anticancer properties.
- Medicinal chemistry: Medicinal plants have been used to treat various diseases for about 60,000 years . Many current pharmaceutical, agricultural, and cosmetic products have been derived from plants, with leads from indigenous knowledge, and many medicinal plants have provided precursors for synthesizing novel compounds with medicinal properties .
Table of Related Compounds and Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloroindole | Chloro group on indole | Moderate anti-cancer activity |
| 3-(4-Dichlorophenyl)indole | Dichlorophenyl substituent | Potentially similar kinase inhibition |
| Indole-based kinase inhibitors | Various modifications | Targeted inhibition of tyrosine kinases |
Mechanism of Action
The mechanism of action of [[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural differences among analogs lie in:
- Dichlorophenyl substitution patterns : Positional isomers (3,4-, 2,5-, or 2,6-dichloro) influence steric and electronic properties.
- Ester group modifications: Chain length (e.g., acetate, pentanoate) and branching (e.g., 3-methylbutanoate) alter lipophilicity and metabolic stability.
Table 1: Structural and Physicochemical Comparison
*Inferred from and structural analysis.
Biological Activity
[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are recognized for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of approximately 432.085 g/mol. The presence of chlorine and dichlorophenyl groups contributes to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H17Cl3N2O3 |
| Molecular Weight | 432.085 g/mol |
| Density | 1.57 g/cm³ |
| Boiling Point | 562.7ºC at 760 mmHg |
| Flash Point | 294.1ºC |
The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes and receptors. It is believed to inhibit certain enzymes involved in disease pathways, particularly those related to cancer progression. The inhibition of tyrosine kinases has been highlighted as a significant mechanism due to their role in cell signaling pathways that regulate cell growth and differentiation.
Biological Activity Studies
Several studies have investigated the biological activities associated with this compound:
- Anticancer Activity : Research has shown that indole derivatives can exhibit significant anticancer properties. For instance, this compound has been studied for its ability to induce apoptosis in cancer cell lines by modulating various signaling pathways.
- Tyrosine Kinase Inhibition : A study indicated that this compound possesses tyrosine kinase inhibitory activity, which may lead to therapeutic effects in cancer treatment by disrupting the signaling pathways that promote tumor growth .
- Anti-inflammatory Effects : Other investigations have suggested potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Case Studies
Several case studies have documented the effects of this compound:
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .
- In Vivo Studies : Animal models have shown promising results where administration of this compound led to decreased tumor size and improved survival rates compared to control groups .
Comparison with Similar Compounds
Comparative studies with other indole derivatives have revealed that this compound exhibits enhanced potency and selectivity against specific biological targets.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Indole-3-acetic acid | Plant hormone | Growth regulation |
| Indole-3-carbinol | Found in cruciferous vegetables | Anticancer properties |
| 5-Fluoroindole | Used in pharmaceuticals | Anticancer activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of substituted indole derivatives with a pentanoate precursor. Key steps include:
- Step 1 : Chlorination of the indole scaffold using POCl₃ or N-chlorosuccinimide under reflux conditions .
- Step 2 : Formation of the Schiff base via reaction with an amino-pentanoate ester in anhydrous DMF, catalyzed by acetic acid .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and crystallization from ethanol .
- Validation : Monitor intermediates using TLC and confirm final product purity via HPLC (>95%) and melting point analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and Schiff base formation .
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination, if single crystals are obtained via slow evaporation .
Q. How can researchers determine the solubility profile of this compound?
- Methodological Answer : Use a shake-flask method:
- Dissolve the compound in saturated solutions of water, DMSO, ethanol, and dichloromethane.
- Quantify solubility via UV-Vis spectroscopy at λ_max (e.g., 280 nm) after filtration (0.22 µm membrane) .
- Note : Solubility in polar solvents is typically low due to hydrophobic aromatic substituents; DMSO is preferred for biological assays .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stability of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers to evaluate stability under physiological conditions .
- QSPR Models : Corrogate experimental degradation data (e.g., hydrolysis rates) with electronic descriptors (e.g., partial charges) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- Cross-Validation : Repeat synthesis and characterization using alternative techniques (e.g., 2D NMR for ambiguous proton assignments) .
- Impurity Profiling : Use LC-MS to identify side products (e.g., unreacted intermediates) and adjust reaction stoichiometry .
- Dynamic NMR Studies : Probe temperature-dependent conformational changes if tautomerism is suspected .
Q. How to assess environmental degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis Studies : Expose the compound to buffered solutions (pH 3–9) at 25–50°C. Monitor degradation via LC-MS and identify byproducts (e.g., free indole derivatives) .
- Photolysis : Use UV light (254–365 nm) in a photoreactor; quantify degradation kinetics and radical intermediates via EPR spectroscopy .
- Soil Microcosm Experiments : Evaluate microbial degradation using OECD 307 guidelines; analyze metabolites via GC-MS .
Q. What methodologies optimize large-scale synthesis yield while minimizing impurities?
- Methodological Answer :
- Process Intensification : Use flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) .
- Catalyst Screening : Test Pd/C or Ni catalysts for selective hydrogenation of intermediates .
- Design of Experiments (DoE) : Apply factorial designs to optimize solvent ratios, catalyst loading, and reaction time .
Q. How to evaluate the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., cytochrome P450 enzymes) .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K_d, k_on/k_off) in real-time using immobilized protein .
- Enzyme Inhibition Assays : Monitor activity loss via fluorometric or colorimetric substrates (e.g., p-nitrophenyl phosphate) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
